molecular formula C8H15BrO4 B14642415 2-(2-Ethoxyethoxy)ethyl bromoacetate CAS No. 56521-77-8

2-(2-Ethoxyethoxy)ethyl bromoacetate

Cat. No.: B14642415
CAS No.: 56521-77-8
M. Wt: 255.11 g/mol
InChI Key: UNRBNQHRZNWGLS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl bromoacetate is an organic compound with the molecular formula C8H15BrO4. It is a colorless to yellow liquid that is used in various chemical synthesis processes. This compound is known for its role as an alkylating agent and is commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Ethoxyethoxy)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid. The mixture is refluxed to facilitate the esterification process, and the product is then purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl bromoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Esterification: Alcohols and a strong acid catalyst like sulfuric acid are used.

    Hydrolysis: Water and a base such as sodium hydroxide are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl bromoacetate primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl bromoacetate
  • Methyl bromoacetate
  • Ethyl chloroacetate
  • Ethyl iodoacetate

Comparison

2-(2-Ethoxyethoxy)ethyl bromoacetate is unique due to its ethoxyethoxy group, which provides additional solubility and reactivity compared to simpler bromoacetates. This makes it more versatile in certain chemical reactions and applications .

Properties

CAS No.

56521-77-8

Molecular Formula

C8H15BrO4

Molecular Weight

255.11 g/mol

IUPAC Name

2-(2-ethoxyethoxy)ethyl 2-bromoacetate

InChI

InChI=1S/C8H15BrO4/c1-2-11-3-4-12-5-6-13-8(10)7-9/h2-7H2,1H3

InChI Key

UNRBNQHRZNWGLS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CBr

Origin of Product

United States

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